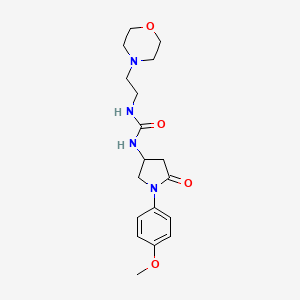
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a derivative of urea with potential medicinal properties. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a urea derivative with a pyrrolidinone moiety and morpholine group, which are common in medicinal chemistry for their biological activities.
Synthesis Analysis
The synthesis of related urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. For example, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through a computer-aided design, which suggests that similar computational methods could be employed to optimize the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of the 4-methoxyphenyl group and the morpholinoethyl moiety in the compound suggests that it may interact with biological targets through hydrogen bonding and pi-pi interactions, similar to the compounds studied in the provided papers .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including interactions with singlet oxygen as seen in the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones . This reactivity could be relevant for the compound , particularly if it is intended for use in photoactivated therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. The methoxy and morpholine groups in the compound are likely to affect its solubility in organic solvents and could also impact its stability under physiological conditions. The exact properties would need to be determined experimentally.
Applications De Recherche Scientifique
Stereoselective Synthesis and Medicinal Chemistry
The stereoselective synthesis of active metabolites of potent kinase inhibitors demonstrates the importance of "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea" and related compounds in medicinal chemistry. Such synthetic routes offer insights into the development of targeted therapies for diseases where kinase activity is dysregulated (Zecheng Chen et al., 2010).
Anticancer and Apoptosis Induction
Compounds structurally similar to "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea" have been shown to possess antiproliferative effects against non-small cell lung cancer cells, inducing apoptosis through both caspase-dependent and -independent pathways and activating cytoprotective autophagy. Such findings highlight the potential of these compounds as therapeutic agents in cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition for Therapeutic Applications
The urea derivatives, including those similar to the target compound, have been explored for their inhibitory activity against enzymes like acetylcholinesterase, highlighting their potential in the treatment of diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (J. Vidaluc et al., 1995).
Corrosion Inhibition and Material Science
In the field of material science, similar compounds have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. These studies offer valuable insights into the development of more effective and environmentally friendly corrosion protection strategies (M. Jeeva et al., 2015).
Neuropharmacology and Stress Response
Research on selective orexin-1 receptor antagonists, structurally akin to "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea", underscores their significance in modulating stress-induced hyperarousal without inducing hypnotic effects. Such compounds could pave the way for new treatments for psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-25-16-4-2-15(3-5-16)22-13-14(12-17(22)23)20-18(24)19-6-7-21-8-10-26-11-9-21/h2-5,14H,6-13H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXGTJVAAFVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)
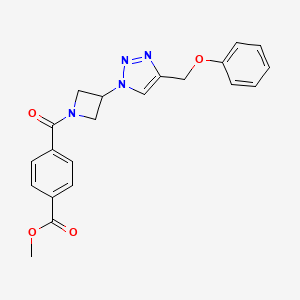
![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,3R,4R,5R)-2,3,4-trihydroxy-5-methoxycyclohexyl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532494.png)
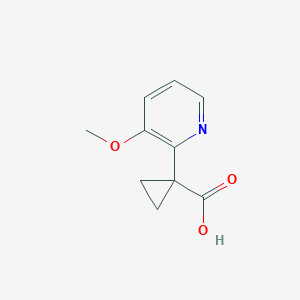
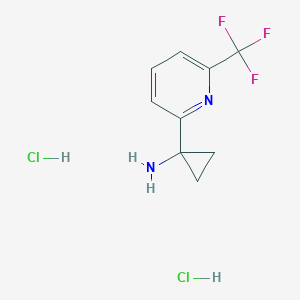
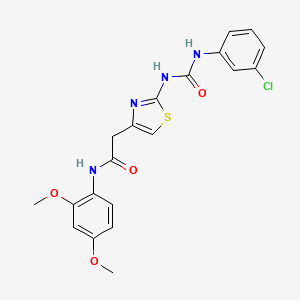
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)
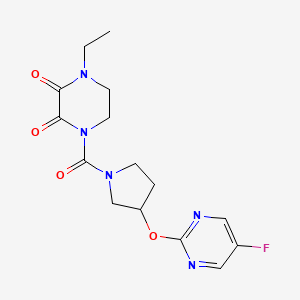
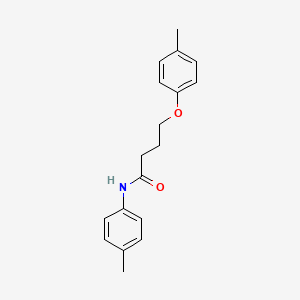


![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)